5-Chlorobenzothiophene

Description

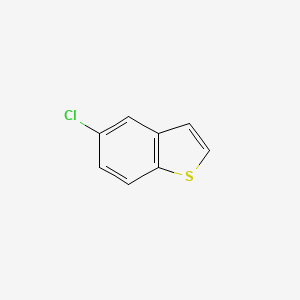

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYURIHMNFPQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461876 | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-33-6 | |

| Record name | 5-Chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorobenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorobenzothiophene: Synthesis, Properties, and Applications

Introduction: In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold stands out as a privileged heterocyclic motif. Its inherent aromaticity, coupled with the presence of a sulfur atom, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. Among its halogenated derivatives, 5-Chlorobenzothiophene has emerged as a particularly valuable building block, serving as a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is an off-white solid at room temperature.[1][2] Its core structure consists of a benzene ring fused to a thiophene ring, with a chlorine atom substituted at the 5-position. This substitution pattern significantly influences the molecule's electronic distribution and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClS | [2][3] |

| Molecular Weight | 168.64 g/mol | [2][4] |

| CAS Number | 20532-33-6 | [2][4] |

| Appearance | Off-white solid | [1][2] |

| Boiling Point | 85 °C at 4 Torr | [2] |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 5-chloro-1-benzothiophene | [4] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Herein, we detail two prominent synthetic routes, highlighting the chemical principles that underpin these methodologies.

Cyclization of a Substituted Thioether

One of the most direct methods for constructing the this compound scaffold involves the acid-catalyzed cyclization of a suitably substituted thioether. This approach leverages the formation of an electrophilic intermediate that undergoes intramolecular cyclization to yield the desired bicyclic system.

Reaction Pathway:

Caption: Acid-catalyzed cyclization pathway to this compound.

Experimental Protocol:

A robust and high-yielding protocol for this transformation has been described in the literature.[2]

Materials:

-

(4-chlorophenyl)(2,2-diethoxyethyl)sulfane

-

Chlorobenzene

-

Polyphosphoric acid (PPA)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a 25 mL round-bottomed flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).[2]

-

In a separate flask, prepare a boiling solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL).[2]

-

Add the mixture from step 1 dropwise to the boiling PPA solution over 5 minutes.[2] The high temperature and acidic environment facilitate the elimination of ethanol and subsequent electrophilic attack of the resulting carbocation onto the aromatic ring.

-

Upon completion of the reaction (monitored by TLC), slowly pour the reaction mixture into ice water (25 mL) to quench the reaction and precipitate the product.[2]

-

Extract the aqueous mixture three times with ethyl acetate (25 mL each).[2]

-

Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to afford this compound as an off-white solid (290 mg, 90% yield).[2]

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, essential for promoting the cyclization reaction.

-

High Temperature: The reaction is conducted at the boiling point of chlorobenzene to provide the necessary activation energy for the cyclization to occur efficiently.

-

Ice Water Quench: This step is crucial for rapidly stopping the reaction and ensuring the product precipitates out of the aqueous phase, facilitating its extraction.

-

Silica Gel Chromatography: This purification technique is employed to separate the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.

Electrophilic Cyclization of o-Alkynyl Thioanisoles

Conceptual Reaction Pathway:

Caption: Bromination of this compound.

This reactivity pattern is crucial for the further functionalization of the this compound core, allowing for the introduction of various substituents at the 3-position to modulate the biological activity of the resulting molecules. [5]

Applications in Drug Discovery and Development

The rigid, planar structure and the presence of a chlorine atom make this compound an attractive scaffold for the development of new therapeutic agents. The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, while the benzothiophene core serves as a bioisostere for other aromatic systems like naphthalene or indole.

Benzothiophene derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. [6][7][8] Role as a Pharmaceutical Intermediate:

This compound is a key intermediate in the synthesis of various drug candidates. For instance, it is a precursor to compounds with potential antitumor and anti-inflammatory activities. [5][9]The ability to selectively functionalize the 3-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The benzothiophene moiety is a core component of several approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene . While Raloxifene itself does not contain a chlorine atom, the synthetic strategies developed for its benzothiophene core are often applicable to the synthesis of chlorinated analogues, which may exhibit altered or improved pharmacological profiles. [2][10][11][12]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the thiophene ring will likely appear as doublets, and the protons on the chlorinated benzene ring will exhibit a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the chlorine and sulfur atoms will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹), and a C-S stretching vibration.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis can be achieved through various reliable methods, and its reactivity allows for further functionalization to create a diverse library of derivatives. The continued exploration of the chemical and biological properties of this compound and its analogues holds significant promise for the discovery of novel therapeutics and advanced materials.

References

-

Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]

-

Gangjee, A., Zeng, Y., Ihnat, M. A., & Thorpe, J. E. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067–2076. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chlorobenzo(b)thiophene. PubChem Compound Database. Retrieved from [Link]

-

Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

-

Ingenta Connect. (2024, June 10). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Letters in Organic Chemistry, 21(10), 843-857. [Link]

-

Mar Dioscorus College of Pharmacy. (n.d.). Benzothiophene: Assorted Bioactive Effects. World Journal of Pharmaceutical Research, 9(5), 1838-1849. [Link]

- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (CN108840854B).

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). I2‐promoted electrophilic cyclization reactions of 2‐alkynylthioanisoles. Retrieved from [Link]

-

CNGBdb. (2023). Synthesis of raloxifene-like quinoxaline derivatives by intramolecular electrophilic cyclization with disulfides. Bioorganic & Medicinal Chemistry Letters, 93, 129415. [Link]

- Google Patents. (n.d.). Compounds derived from thophene and benzothiophene, and related utilisation and composition. (WO1999002516A1).

- Google Patents. (n.d.). Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. (CN102659757A).

- Google Patents. (n.d.). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. (CN108840854A).

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. B. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Pavan kumar Bathini, Venkata Ramaiah, & et al. (n.d.). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. International Journal of Pharmaceutical Research, 10(4). [Link]

-

White, D. E., Stewart, I. C., Seashore-Ludlow, B., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family. Tetrahedron, 66(26), 4668-4686. [Link]

-

Larock, R. C., & Reddy, T. R. (2007). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of organic chemistry, 72(16), 6019–6027. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. [Link]

-

El-Sayed, M. A. A., & Al-Majid, A. M. (2022). Biological Activities of Thiophenes. Plants, 11(4), 539. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., & Ramakrishna, S. (2014). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & medicinal chemistry letters, 24(17), 4166–4171. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. B. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

PrepChem. (n.d.). Synthesis of 2-(m-chlorophenyl)-5-(phenylthio)thiophene. Retrieved from [Link]

Sources

- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. heteroletters.org [heteroletters.org]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzothiophene

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorobenzothiophene (CAS No: 20532-33-6), a significant heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its molecular characteristics, physical properties, and spectral data. In instances where direct experimental data is not publicly available, this guide presents established methodologies for their determination, alongside predicted properties based on analogous compounds and computational models. This approach ensures a scientifically robust resource that combines established data with practical, field-proven insights for laboratory application.

Molecular Structure and Core Identifiers

This compound is an organosulfur compound featuring a benzothiophene core chlorinated at the 5-position. The fusion of a benzene ring with a thiophene ring results in a bicyclic aromatic system, and the presence of the chloro-substituent significantly influences its electronic properties and reactivity.

Chemical Structure

Caption: 2D Structure of this compound.

Key Identifiers

A summary of the fundamental identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 20532-33-6 | [1][2][3] |

| Molecular Formula | C₈H₅ClS | [1][3] |

| Molecular Weight | 168.64 g/mol | [3] |

| IUPAC Name | 5-chloro-1-benzothiophene | [3] |

| Synonyms | 5-Chlorobenzo[b]thiophene, 5-Chloro Benzothiophene | [1][3] |

| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC2=C(C=CS2)C=C1Cl | [3] |

Physical and Chemical Properties

The physical state and solubility characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry.

Physical State

This compound is described as an off-white or white solid at room temperature.[1][2]

Melting Point

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline solid.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

There is a discrepancy in the reported boiling point of this compound. One source indicates a boiling point of 85 °C at a reduced pressure of 4 Torr, while another reports a boiling point of 261.5 °C at atmospheric pressure (760 mmHg).[2][4]

Analysis of Boiling Point Data using the Clausius-Clapeyron Equation

To assess the consistency of these two data points, the Clausius-Clapeyron equation can be employed. This equation relates vapor pressure and temperature for a substance. Online calculators are available to perform this calculation.[1][5][6][7][8] A precise experimental determination of the boiling point at atmospheric pressure is recommended for definitive characterization.

Solubility

This compound is reported to be slightly soluble in water.[1] Quantitative solubility data in common organic solvents is not extensively available. The solubility of benzothiophene derivatives is influenced by the nature of the substituents on the aromatic core and the polarity of the solvent.[9]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This is a standard method for determining the solubility of a solid compound in a liquid solvent.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity. The computed XLogP3 value for this compound is 3.7, indicating a preference for lipid environments over aqueous ones.[3]

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A patent source provides the following major characteristic ¹H-NMR peaks for a compound identified as this compound in CDCl₃ at 400 MHz: δ (ppm) 7.47 (dd, J= 2.0, 8.8 Hz, 1H), 7.83 (d, J= 8.8 Hz, 1H), 7.93 (d, J= 2.0 Hz, 1H), 7.97 (s, 1H), 10.11 (s, 1H).[10]

Interpretation and Caution: The doublet of doublets and the two doublets are consistent with the expected splitting pattern for the protons on the chlorinated benzene ring. However, the singlets at 7.97 ppm and particularly at 10.11 ppm are atypical for a simple this compound structure. The peak at 10.11 ppm is in the region of aldehydic protons. This suggests that the reported spectrum might be of a derivative or an intermediate in the patented synthesis. For unambiguous identification, a full, assigned ¹H-NMR spectrum should be acquired and analyzed.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹³C-NMR spectrum for this compound is readily available. However, the expected chemical shifts can be predicted based on the analysis of related compounds. The spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms in the aromatic rings will resonate in the downfield region (typically 120-150 ppm). The carbon atom attached to the chlorine will be influenced by its electronegativity.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available in the searched literature. The expected characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C ring stretch |

| ~1100 | C-Cl stretch |

| 800-700 | C-S stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third of the M⁺ peak is expected.[11]

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the thiophene ring, leading to characteristic fragment ions.

Crystal Structure

No experimental data from X-ray crystallography for this compound was found in the public domain. Determining the single-crystal X-ray structure would provide definitive information on its bond lengths, bond angles, and crystal packing, which are invaluable for computational modeling and understanding its solid-state properties.

Reactivity and Stability

This compound is a stable compound under recommended storage conditions. It is incompatible with strong oxidizing agents.[12] The benzothiophene ring system can undergo various chemical transformations. The chlorine substituent can participate in nucleophilic aromatic substitution reactions under certain conditions, and the thiophene ring can be involved in electrophilic substitution reactions.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data sheets, this compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[12]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a framework for its experimental determination where data is lacking. The provided protocols and predicted spectral characteristics offer a valuable resource for researchers working with this important pharmaceutical intermediate. The discrepancies in reported boiling points and the cautionary note on the published ¹H-NMR data highlight the critical need for thorough experimental characterization of this compound.

References

-

vCalc. (2016, July 5). Clausius-Clapeyron Equation for Pressure. Retrieved from [Link]

-

Calistry. (n.d.). Correlation of Vapor Pressure at Different Temperatures by Clausius Clapeyron Equation Calculator. Retrieved from [Link]

-

Chemical Tweak. (n.d.). Vapor Pressure Calculator (clausius-clapeyron) (Free & Online). Retrieved from [Link]

-

CalcTown. (n.d.). Vapour pressure at different temperature using Clausius-Clapeyron Equation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2024, August 30). Computational Molecular Modelling of Benzothiophene Derivatives as Anti-Diabetic Agents. Retrieved from [Link]

-

YouTube. (2022, September 14). Estimation of Solvent Boiling Points based on Vacuum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. Retrieved from [Link]

-

INIS-IAEA. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

-

My Engineering Tools. (n.d.). Water boiling point vs pressure and vacuum. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorobenzo(b)thiophene. Retrieved from [Link]

-

Synthesis and characterization of novel benzothiophene. (n.d.). Synthesis and characterization of novel benzothiophene. Retrieved from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo(b)thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR liquid spectra of mixture 8. Peaks of benzothiophene and.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

-

Metabo-Pher. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H.NMR of compound Their 1H.NMR–spectra showed important peaks at.... Retrieved from [Link]

-

Asian Journal of Chemistry. (2024, January 31). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzo[b]thiophene. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

YouTube. (2021, April 13). Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Retrieved from [Link]

Sources

- 1. Clausius-Clapeyron Equation - Calculator and Plotter [chemix-chemistry-software.com]

- 2. This compound CAS#: 20532-33-6 [m.chemicalbook.com]

- 3. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cas 20532-33-6|| where to buy this compound [chemenu.com]

- 5. Clausius-Clapeyron Equation [vcalc.com]

- 6. Correlation of Vapor Pressure at Different Temperatures by Clausius Clapeyron Equation Calculator | Calistry [calistry.org]

- 7. chemicaltweak.com [chemicaltweak.com]

- 8. calctown.com [calctown.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

An In-depth Technical Guide to 5-Chlorobenzothiophene (CAS: 20532-33-6)

This guide provides a comprehensive technical overview of 5-Chlorobenzothiophene, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental properties, advanced synthetic protocols, reactivity, and applications, grounding all information in established scientific literature.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a sulfur-containing heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural framework is present in a multitude of pharmacologically active molecules and approved drugs, including the osteoporosis medication Raloxifene and the antifungal agent Sertaconazole.[3] The versatility of the benzothiophene core allows for extensive functionalization, leading to a broad spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and CNS-active properties.[4][5][6]

This compound (CAS No. 20532-33-6) serves as a crucial intermediate in the synthesis of these complex derivatives.[7] The presence of the chlorine atom at the 5-position provides a versatile handle for synthetic transformations, particularly for cross-coupling reactions, enabling the construction of diverse molecular architectures.[8] Understanding the chemical behavior, synthesis, and reactivity of this specific chloro-substituted analog is therefore paramount for scientists aiming to innovate within this chemical space.

Physicochemical and Spectroscopic Profile

A thorough characterization of a starting material is the foundation of reproducible and scalable synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 20532-33-6 | [9] |

| Molecular Formula | C₈H₅ClS | [9] |

| Molecular Weight | 168.64 g/mol | [9] |

| Appearance | Off-white to white solid | [10][11] |

| Boiling Point | 85 °C at 4 Torr | [10][11] |

| Flash Point | 147.6 °C | [10] |

| Density | 1.349 g/cm³ (Predicted) | [10][11] |

| Water Solubility | Slightly soluble | [3][10] |

| Storage Conditions | Room temperature, in a dry, dark place | [12] |

| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [9] |

Spectroscopic Analysis (Predicted)

While a definitive, publicly available full spectral analysis is not provided in the search results, the expected spectroscopic characteristics can be inferred from the structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The five protons on the bicyclic system will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The protons on the thiophene ring (at positions 2 and 3) will likely appear as distinct doublets, while the three protons on the benzene ring will show a more complex pattern influenced by the chloro-substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 120-140 ppm range.[13][14] The carbon atom attached to the chlorine (C5) will be influenced by the halogen's electronegativity. The carbons of the thiophene ring (C2, C3, C3a, C7a) will have chemical shifts characteristic of this heterocyclic system.[15][16]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings appearing just above 3000 cm⁻¹.[17][18] C=C stretching vibrations within the aromatic system are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak) will be a definitive feature.[19] Fragmentation would likely involve the loss of chlorine or cleavage of the thiophene ring.

Synthesis Methodologies

The construction of the this compound core can be achieved through several strategic cyclization reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Polyphosphoric Acid (PPA) Mediated Cyclization

A common and effective method involves the intramolecular cyclization of a substituted thiophenyl ketone using a strong acid catalyst like polyphosphoric acid (PPA). This approach is exemplified by the synthesis of the related 3-methyl analog.[20]

Caption: PPA-mediated intramolecular cyclization workflow.

Protocol: Synthesis of 5-chloro-3-methylbenzo[b]thiophene [20]

-

Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.

-

Heating: Stir the mixture and gradually raise the temperature to 120 °C. An exotherm may be observed.

-

Reaction: Maintain the reaction temperature at 130 °C and stir for 1 hour.

-

Work-up: Cool the mixture and carefully dilute it with water.

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Dry the combined organic phases and concentrate under reduced pressure. The residue is stirred in methanol, filtered, and the filtrate is concentrated to yield the product.

Causality: PPA acts as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen, activating the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated ketone to form the five-membered thiophene ring.

Synthesis via (4-chlorophenyl)(2,2-diethoxyethyl)thiane

Another established route involves the acid-catalyzed cyclization and elimination from a protected aldehyde precursor.[11]

Protocol: Synthesis of this compound [11]

-

Preparation: Prepare a boiling solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL).

-

Addition: In a separate flask, dissolve (4-chlorophenyl)(2,2-diethoxyethyl)thiane (500 mg, 1.92 mmol) in chlorobenzene (2 mL).

-

Reaction: Add the solution from step 2 dropwise to the boiling PPA solution over 5 minutes.

-

Quenching: After the reaction is complete, slowly pour the mixture into ice water (25 mL).

-

Extraction: Extract the mixture three times with ethyl acetate (25 mL each).

-

Washing & Drying: Combine the organic phases, wash with saturated saline (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound as an off-white solid (290 mg, 90% yield).

Key Reactions and Chemical Reactivity

The this compound scaffold offers multiple sites for chemical modification, primarily involving the chloro-substituent and the thiophene ring.

Reactivity of the Chloro Group

The chlorine atom at the 5-position is on the benzene ring and is generally amenable to displacement via transition metal-catalyzed cross-coupling reactions.[8] This allows for the introduction of a wide variety of substituents.

Caption: Versatility of the chloro group in cross-coupling.

These reactions provide powerful tools for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Reactions on the Thiophene Ring and Side Chain

The benzothiophene nucleus itself can undergo various reactions. For instance, the methyl group of a precursor like 3-methyl-7-chlorobenzo[b]thiophene can be brominated to install a reactive handle for further elaboration.[21]

Protocol: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene [21]

-

Setup: Dissolve 3-methyl-7-chlorobenzo[b]thiophene (29.3 g) in a suitable solvent (e.g., n-heptane, 230 g). Irradiate the flask with a 200W bulb.

-

Initiator: Add benzoyl peroxide (1.76 g) under stirring.

-

Heating: Heat the reaction mixture to boiling.

-

Bromination: Add N-bromosuccinimide (NBS) (29.89 g) in batches.

-

Reaction: Continue stirring under boiling for 4-6 hours after the NBS addition is complete.

-

Isolation: After cooling, filter the mixture. Concentrate the filtrate until a precipitate forms, let it stand for 3-5 hours, filter, and wash the filter cake with petroleum ether to yield the product.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a building block for pharmacologically active molecules.[7][11] The benzothiophene core is a key component in drugs targeting a wide array of diseases.[1][3]

-

Anticancer Agents: The benzothiophene scaffold is found in compounds like Raloxifene, used in breast cancer treatment, and other derivatives have shown potent kinase-inhibiting properties.[1][3]

-

Anti-inflammatory and Analgesic Agents: Various benzothiophene derivatives have demonstrated significant anti-inflammatory and analgesic activities.[3]

-

Antimicrobial Agents: The fusion of the benzothiophene nucleus with other heterocyclic systems has led to the development of novel compounds with potent activity against multidrug-resistant bacteria, such as MRSA.[22]

-

CNS Disorders: The structural versatility of benzothiophenes has been exploited to create agents with antidepressant, anticonvulsant, and anti-Parkinson's activities.[3][15]

The synthesis of derivatives from this compound allows researchers to systematically explore the chemical space around this privileged scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Identification: The compound is classified as irritating to the eyes, respiratory system, and skin.[10] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[10]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[19] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is more than a simple chemical; it is a key enabling molecule for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with versatile and scalable synthetic routes, make it an invaluable starting material. The strategic importance of its chloro-substituent as a reactive handle for diversification cannot be overstated, providing a gateway to novel compounds with potentially life-saving therapeutic applications. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this important building block in their scientific endeavors.

References

- ChemBK. (n.d.). 20532-33-6.

- PrepChem.com. (n.d.). Synthesis of 5-chloro-3-methylbenzo[b]thiophene.

- ChemicalBook. (n.d.). This compound CAS#: 20532-33-6.

- Sigma-Aldrich. (n.d.). This compound | 20532-33-6.

- CymitQuimica. (n.d.). CAS 20532-33-6: 5-Chlorobenzo[b]thiophene.

- Ambeed.com. (n.d.). 20532-33-6 | this compound | Chlorides.

- Fisher Scientific. (n.d.). CAS RN 20532-33-6.

- Bentham Science. (2024).

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Chlorobenzo(b)thiophene.

- Thermo Scientific Chemicals. (n.d.). 5-Chlorobenzo[b]thiophene, 97%.

- IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds.

- European Journal of Medicinal Chemistry. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

- Therapeutic Advances in Drug Safety. (2021). Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

- ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives.

- Molecules. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.

- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- BOC Sciences. (n.d.). CAS 20532-33-6 5-Chlorobenzo[b]thiophene.

- Thermo Scientific Chemicals. (n.d.). 5-Chlorobenzo[b]thiophene, 97%.

- International Journal of Pharmaceutical Sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from International Journal of Pharmaceutical Sciences website.

- ChemWhat. (n.d.). This compound CAS#: 20532-33-6.

- NIST. (n.d.). Thiophene.

- Columbia University. (n.d.). Table of Characteristic IR Absorptions.

- Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene.

- The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction.

- MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- European Journal of Medicinal Chemistry. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES.

- Bentham Science Publishers. (2024).

- Thermo Scientific Chemicals. (n.d.). 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals.

- Benchchem. (n.d.). Reactivity of the Chloro Group in 3-Chloro-4-methylbenzo[b]thiophene: A Technical Guide.

Sources

- 1. parchem.com [parchem.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]

- 8. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgsyn.org [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. angenechemical.com [angenechemical.com]

5-Chlorobenzothiophene molecular weight and formula

An In-Depth Technical Guide to 5-Chlorobenzothiophene: Molecular Characteristics, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzothiophene core, functionalized with a chlorine atom, serves as a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of this compound, detailed protocols for its synthesis, and an exploration of its applications as a key intermediate in drug discovery and development. By synthesizing data from authoritative sources, this document aims to serve as a technical resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.

Core Molecular Attributes and Identifiers

This compound is unequivocally identified by its molecular formula and a consistent molecular weight, which are foundational for all stoichiometric calculations and analytical characterizations. The compound's identity is further solidified by a unique CAS registry number and a systematic IUPAC name.

The molecular formula, C₈H₅ClS, indicates a bicyclic structure composed of a benzene ring fused to a thiophene ring, with a single chlorine substituent.[][2][3][4][5][6] The molecular weight is consistently reported as 168.64 g/mol .[][2][3][4] This value is critical for converting between mass and moles in reaction planning and yield calculation.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₅ClS | [][2][3][4][5][6] |

| Molecular Weight | 168.64 g/mol | [][2][3][4] |

| CAS Number | 20532-33-6 | [][2][3][4][5] |

| IUPAC Name | 5-chloro-1-benzothiophene | [4][5] |

| Synonyms | 5-Chlorobenzo[b]thiophene, 5-Chlorothionaphthene | [2][3][5] |

| Canonical SMILES | C1=CC2=C(C=CS2)C=C1Cl | [][4][5] |

| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in various solvent systems. These properties are essential for designing purification strategies and predicting its reactivity. The compound typically presents as a white to off-white solid, with limited solubility in aqueous media but better solubility in organic solvents.[3][5]

| Property | Value | Source(s) |

| Appearance | White to Off-white Solid | |

| Boiling Point | 85 °C @ 4 Torr | |

| Density | ~1.3 g/cm³ | [6] |

| Water Solubility | Slightly soluble | [2][3][5] |

| XLogP3 | 3.7 | [2][4] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is a critical process for its subsequent use as a building block. One established method involves an acid-catalyzed intramolecular cyclization reaction. This approach is valued for its efficiency and the accessibility of its starting materials.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes the synthesis of this compound from (4-chlorophenyl)(2,2-diethoxyethyl)sulfane using polyphosphoric acid (PPA) as a catalyst.

Materials:

-

(4-chlorophenyl)(2,2-diethoxyethyl)sulfane

-

Polyphosphoric acid (PPA)

-

Chlorobenzene

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, prepare a solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) in chlorobenzene (2 mL).

-

Catalyst Preparation: In a separate flask, bring a mixture of polyphosphoric acid (1 g) in chlorobenzene (5 mL) to a boil.

-

Addition of Precursor: Add the solution from Step 1 dropwise into the boiling PPA mixture over a period of 5 minutes. The high temperature and acidic environment are crucial for the reaction to proceed. PPA acts as both a strong acid catalyst and a dehydrating agent, facilitating the electrophilic aromatic substitution and subsequent ring closure.

-

Reaction Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly before slowly pouring it into ice water (25 mL) to quench the reaction.[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate (25 mL each).[7]

-

Washing and Drying: Combine the organic extracts and wash with saturated saline solution (50 mL) to remove residual PPA and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield this compound as an off-white solid.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[8] The benzothiophene core is a key structural motif in drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[8][9]

This compound serves as a crucial pharmaceutical intermediate for building more elaborate molecular architectures.[5] The chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while also modulating the lipophilicity and electronic properties of the molecule.[10] This modulation can significantly influence the compound's biological activity and pharmacokinetic profile. Its derivatives have been explored in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[11]

Spectroscopic Characterization Protocol

Verifying the identity and purity of synthesized this compound is paramount. This requires a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Protocol: Spectroscopic Analysis

This protocol provides a generalized methodology for acquiring spectroscopic data to confirm the structure of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Expected ¹H NMR Peaks: The spectrum is expected to show characteristic peaks in the aromatic region (7.0-8.0 ppm). For instance, literature suggests major characteristic peaks around δ 7.47 (dd), 7.83 (d), and 7.93 (d) ppm, corresponding to the protons on the bicyclic ring system.[2]

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Expected Bands: Look for characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-S stretching.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an instrument with an electron ionization (EI) source.

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (168.64). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed, confirming the presence of chlorine.

Conclusion

This compound is a compound of significant utility, underpinned by its well-defined molecular formula (C₈H₅ClS) and molecular weight (168.64 g/mol ).[][2][3][4] Its synthesis is achievable through robust chemical methods, and its structure can be definitively confirmed using standard spectroscopic techniques. As a versatile intermediate, it continues to be a valuable building block for the discovery of novel therapeutics, leveraging the proven pharmacological potential of the benzothiophene scaffold. This guide provides the foundational technical knowledge required for its effective use in research and development.

References

- BOC Sciences. CAS 20532-33-6 5-Chlorobenzo[b]thiophene - Building Block.

- ECHEMI. 20532-33-6, 5-Chlorobenzo[b]thiophene Formula.

- BLD Pharm. 5-Chlorobenzo[b]thiophene hydrochloride.

- ChemWhat. This compound CAS#: 20532-33-6.

- National Center for Biotechnology Information. 5-Chlorobenzo(b)thiophene.

- ChemicalBook. This compound CAS#: 20532-33-6.

- Thermo Fisher Scientific. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals.

- Organic Chemistry Portal. Synthesis of benzothiophenes.

- Shaanxi Dideu Medichem Co., Ltd. China Customized 5-Chloro-1-benzothiophene Manufacturers Suppliers Factory - Free Sample.

- Bentham Science Publishers.

- Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.

- BenchChem.

- National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- BenchChem. Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.

Sources

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. China Customized 5-Chloro-1-benzothiophene Manufacturers Suppliers Factory - Free Sample [zbwhr.com]

- 7. This compound CAS#: 20532-33-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

Spectroscopic Profile of 5-Chlorobenzothiophene: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for Structural Elucidation and Quality Control

Introduction

5-Chlorobenzothiophene is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzothiophene, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities and advanced material properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and ensuring the reproducibility of experimental results involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The predicted ¹H and ¹³C NMR spectra of this compound are dictated by the interplay of the aromatic ring system and the electronic effects of the chlorine and sulfur atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chlorine atom at the 5-position and the fused thiophene ring influence the electron density distribution in the benzene ring, leading to distinct chemical shifts for each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.4 - 7.6 | Doublet | J2,3 = 5.0 - 6.0 |

| H-3 | 7.2 - 7.4 | Doublet | J3,2 = 5.0 - 6.0 |

| H-4 | 7.8 - 8.0 | Doublet | J4,6 = ~2.0 (meta) |

| H-6 | 7.3 - 7.5 | Doublet of Doublets | J6,7 = 8.0 - 9.0 (ortho), J6,4 = ~2.0 (meta) |

| H-7 | 7.7 - 7.9 | Doublet | J7,6 = 8.0 - 9.0 (ortho) |

Rationale for Predictions: The protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The protons on the benzene ring will exhibit a more complex pattern. H-4 is anticipated to be the most deshielded proton on the benzene ring due to its proximity to the electron-withdrawing chlorine and the anisotropic effect of the thiophene ring. H-7 will also be deshielded, being ortho to the fused ring system. H-6 will likely appear as a doublet of doublets, coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123 - 126 |

| C-3 | 121 - 124 |

| C-3a | 138 - 141 |

| C-4 | 122 - 125 |

| C-5 | 130 - 133 |

| C-6 | 128 - 131 |

| C-7 | 124 - 127 |

| C-7a | 139 - 142 |

Rationale for Predictions: The quaternary carbons (C-3a, C-5, and C-7a) are expected to have higher chemical shifts. The carbon bearing the chlorine atom (C-5) will be significantly deshielded. The carbons of the thiophene ring (C-2 and C-3) will have chemical shifts characteristic of five-membered aromatic heterocycles.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically employed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope and longer relaxation times.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings, as well as the carbon-chlorine bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| ~1430 | Thiophene Ring Stretch | Medium |

| 850 - 800 | C-H Out-of-Plane Bending | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

| ~700 | C-S Stretch | Medium to Weak |

Rationale for Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the fused aromatic system will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations are often strong and can be diagnostic of the substitution pattern on the aromatic ring. The C-Cl stretch will appear in the fingerprint region, typically as a strong band.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of a chlorine atom, this peak will be accompanied by a characteristic isotopic peak.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 168 | [C₈H₅³⁵ClS]⁺ | Molecular ion (M⁺) |

| 170 | [C₈H₅³⁷ClS]⁺ | Isotopic peak (M+2)⁺, approx. 32% of M⁺ |

| 133 | [C₈H₅S]⁺ | Loss of Cl radical |

| 108 | [C₇H₄S]⁺ | Loss of C₂H from [C₈H₅S]⁺ |

| 89 | [C₆H₅]⁺ | Loss of CS from [C₈H₅S]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is likely initiated by the loss of the chlorine atom or fragmentation of the thiophene ring.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is as follows:

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Structural Verification Workflow

The combination of NMR, IR, and MS data provides a comprehensive and self-validating system for the structural confirmation of this compound.

Caption: Workflow for structural verification of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for ensuring its quality in research and development applications. This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns, along with the provided experimental protocols, offer a comprehensive framework for scientists to confirm the structure and purity of this compound. The synergistic use of these spectroscopic techniques provides a high degree of confidence in the structural assignment, which is a critical aspect of scientific integrity and reproducibility.

References

As this guide is based on predictive data due to the lack of publicly available experimental spectra for this compound, the references provided are to general spectroscopic databases and resources that form the basis of the predictions.

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Definitive Guide to the Crystal Structure Analysis of 5-Chlorobenzothiophene: A Methodological Whitepaper for Drug Discovery Professionals

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides an in-depth technical walkthrough of the complete workflow for the crystal structure analysis of 5-Chlorobenzothiophene, a member of the pharmacologically significant benzothiophene class of heterocycles.[1] While the benzothiophene core is integral to drugs like the selective estrogen receptor modulator Raloxifene, the precise solid-state architecture of its derivatives dictates critical properties such as solubility, stability, and bioavailability.[1] This document moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, from rational crystal growth to the nuances of structural refinement and data interpretation. It is designed for researchers, medicinal chemists, and formulation scientists who require a robust understanding of how to elucidate and leverage crystallographic data to accelerate drug discovery and de-risk development.

The Strategic Imperative: Why Crystal Structure Matters

In drug development, the solid form of a molecule is not a trivial detail; it is a critical attribute that governs its performance. The way this compound molecules pack together in a crystal lattice—their conformation, intermolecular interactions, and symmetry—directly influences physicochemical properties. Overlooking this can lead to late-stage failures due to unforeseen issues with polymorphism, where different crystal forms of the same compound exhibit divergent properties.[2]

A comprehensive crystal structure analysis provides:

-

Unambiguous Confirmation: Absolute validation of the molecular structure and stereochemistry.

-

Polymorph Identification: The ability to identify and characterize different crystalline forms, which is essential for patent protection and regulatory submission.

-

Structure-Activity Relationship (SAR) Insights: Precise bond lengths, angles, and conformational data that inform computational modeling and the rational design of next-generation analogs.[][4]

-

Formulation Guidance: Knowledge of intermolecular forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) helps in designing stable formulations and predicting excipient compatibility.[5]

This guide will illuminate the pathway to obtaining this critical data for this compound, a representative small molecule of significant pharmaceutical interest.

From Solution to Solid: The Art of Single Crystal Growth

The foundation of a successful single-crystal X-ray diffraction (SC-XRD) experiment is a high-quality, single crystal, typically 30-300 microns in size, and free of defects.[6] For a compound like this compound, which is a solid at room temperature, recrystallization is the most effective purification and crystal growth method.[7]

Protocol 1: Rational Recrystallization of this compound

The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[8] This temperature-dependent solubility is the driving force for crystallization.[9]

Step-by-Step Methodology:

-

Solvent Screening:

-

Place a few milligrams of this compound powder into several small test tubes.

-

Add a few drops of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature. A suitable solvent will not dissolve the compound readily at this stage.

-

Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

-

Allow the clear, hot solutions to cool slowly to room temperature. The formation of well-defined crystals indicates a promising solvent system. For this compound, an ethanol/water or toluene/hexane system is a logical starting point.

-

-

Bulk Crystallization (Slow Evaporation):

-

Dissolve the bulk of the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.[10]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Transfer the clear solution to a clean flask. Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Set the flask aside in a vibration-free location for several hours to days. Slow cooling and evaporation are paramount for growing large, high-quality crystals.[11]

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully collect them using vacuum filtration.[10]

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Allow the crystals to air-dry completely.

-

Preliminary Assessment: Powder X-Ray Diffraction (PXRD)

Before proceeding to the more intensive single-crystal analysis, it is prudent to analyze the bulk crystalline material using Powder X-Ray Diffraction (PXRD). PXRD provides a characteristic "fingerprint" of the crystalline phase, making it invaluable for confirming phase purity and for quality control.[1][12] In this technique, X-rays are scattered by a finely ground powder of the material, and the resulting diffraction pattern is unique to its crystal structure.

The resulting diffractogram, a plot of diffraction angle (2θ) versus intensity, can be compared against a reference pattern or used to confirm that the bulk sample consists of a single crystalline phase, which is a prerequisite for ensuring the selected single crystal is representative of the whole batch.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD Data Collection

The logical flow from selecting a crystal to generating a raw reflection file is a critical, multi-step process.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Acquisition.

Protocol 2: SC-XRD Data Acquisition

-

Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

-

Data Collection: Mount the fiber on the goniometer head of the diffractometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to reduce atomic thermal motion. A modern diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, is used.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time and scan strategy are optimized to ensure good data quality and completeness.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a final reflection file (typically in .hkl format).